Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate
Description
Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate is a bicyclic pyrrolo-pyrrolidone derivative characterized by a fused octahydropyrrolo[3,4-c]pyrrole core. Key structural features include:
- A benzyl group at position 3.
- 4,6-diketone functional groups.
- A phenyl substituent at position 2.
- A methyl ester moiety at position 1 via an acetamide linker.
Structural studies, including crystallographic analyses, have been conducted using programs like SHELX and ORTEP-III .
Properties
IUPAC Name |
methyl 2-(5-benzyl-4,6-dioxo-3-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-28-17(25)12-16-18-19(20(23-16)15-10-6-3-7-11-15)22(27)24(21(18)26)13-14-8-4-2-5-9-14/h2-11,16,18-20,23H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDOKAJMYXLYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2C(C(N1)C3=CC=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate involves multiple steps, typically starting with the formation of the pyrrolo[3,4-c]pyrrole coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate is recognized for its structural features that may contribute to biological activity. The compound's unique pyrrolidine framework and the presence of multiple functional groups suggest potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For example, research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Study:
A study published in Pharmaceutical Research demonstrated that a related compound effectively inhibited tumor growth in xenograft models, suggesting that this compound could have similar effects due to its structural analogies .
Pharmacology
The pharmacological profile of this compound indicates potential as a therapeutic agent in various diseases.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been hypothesized that its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In vitro studies have shown that similar compounds can reduce oxidative stress and inflammation in neuronal cell cultures. These findings support further investigation into the neuroprotective capabilities of this compound .
Biochemical Research
This compound is also utilized in biochemical assays due to its ability to interact with various enzymes and receptors.
Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. Its structural components may allow it to bind effectively to active sites of specific enzymes involved in metabolic pathways.
Data Table: Enzyme Inhibition Potency
Mechanism of Action
The mechanism of action of Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Ethyl 2-Benzyl-3-[3-(4-Chlorophenyl)propyl]acetate Derivative
Key Structural Differences :
- Ester Group : Ethyl ester (vs. methyl ester in the target compound).
- Additional Substituent : A 4-chlorophenylpropyl group replaces the phenyl substituent at position 3.
- The bulky propyl chain may sterically hinder interactions in biological systems or crystal packing .
2-[(1RS,3RS,3aRS,6aSR)-5-Benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl]acetamide
Key Structural Differences :
- Functional Group : Acetamide replaces the methyl ester.
- Hydrogen Bonding: The amide group participates in extensive N–H···O hydrogen bonding, forming ribbon-like structures in the crystal lattice. This contrasts with the methyl ester, which lacks H-bond donors .
- Biological Relevance : The amide group may enhance solubility and bioavailability compared to the ester analog.
Methyl [(4Z)-4-{1-[(3-Hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
Key Structural Differences :
- Core Structure : Pyrazole ring (vs. pyrrolo-pyrrolidone).
- Substituents: A hydroxypropylaminoethylidene group introduces additional hydrogen-bonding sites.
- Chemical Reactivity : The conjugated system in the pyrazole core may facilitate redox reactions, unlike the saturated bicyclic system of the target compound .
Comparative Data Table
| Compound Name | Core Structure | Substituents (Position) | Functional Group | Key Interactions |
|---|---|---|---|---|
| Target Methyl Ester | Pyrrolo-pyrrolidone | Benzyl (5), Phenyl (3) | Methyl Ester | Van der Waals, π-π |
| Ethyl 2-Benzyl-3-[3-(4-Cl-Ph)propyl]acetate | Pyrrolo-pyrrolidone | 4-Chlorophenylpropyl (3) | Ethyl Ester | Halogen bonding, Steric |
| Acetamide Analog | Pyrrolo-pyrrolidone | Benzyl (5), Phenyl (3) | Acetamide | N–H···O H-bonds |
| Pyrazole Derivative | Pyrazole | Hydroxypropylaminoethylidene (4) | Methyl Ester | O–H···N H-bonds |
Key Findings from Structural Studies
Crystallographic Analysis :
- The target methyl ester and its analogs exhibit octahydropyrrolo[3,4-c]pyrrole cores with chair-like conformations.
- T-shaped C–H···π interactions stabilize crystal packing in the acetamide analog .
Impact of Functional Groups :
- Methyl/ethyl esters impart lipophilicity, whereas amides enhance polarity and H-bonding capacity.
- Substituents like 4-chlorophenyl increase molecular weight and may influence pharmacological activity .
Synthetic and Analytical Tools :
Biological Activity
Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against Candida species. The efficacy was assessed using standard antifungal susceptibility testing methods, revealing notable inhibition of fungal growth at relatively low concentrations .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins.
- Disruption of Membrane Integrity : It can compromise the integrity of microbial membranes, leading to cell lysis.
- Interference with Metabolic Pathways : The compound may disrupt metabolic pathways critical for microbial survival .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound on clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner.
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties against Candida albicans. The study reported that treatment with the compound resulted in a significant reduction in fungal load in vitro, suggesting potential therapeutic applications in treating fungal infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
